
Efaroxan
Übersicht
Beschreibung
Efaroxan ist eine Verbindung, die für ihre Rolle als α2-adrenerger Rezeptorantagonist und als Antagonist des Imidazolinrezeptors bekannt ist . Es hat die Summenformel C13H16N2O und eine molare Masse von 216,284 g/mol . This compound wird hauptsächlich für seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von Typ-2-Diabetes aufgrund seiner antihyperglykämischen Eigenschaften .
Vorbereitungsmethoden
Efaroxan kann durch eine Reihe von chemischen Reaktionen synthetisiert werden. Die Synthese beginnt mit der Darzens-Reaktion zwischen 2-Fluorbenzaldehyd und Ethyl-2-brombutyrat, wodurch Ethyl-2-ethyl-3-(2-fluorphenyl)oxiran-2-carboxylat entsteht . Dieser Zwischenstoff wird einer katalytischen Hydrierung über Palladium auf Kohlenstoff unterzogen, um Ethyl-2-[(2-fluorphenyl)methyl]-2-hydroxybutanoat zu erhalten . Die Verseifung des Esters ergibt 2-[(2-fluorphenyl)methyl]-2-hydroxybutansäure, die dann mit Natriumhydrid behandelt wird, um 2-Ethyl-2,3-dihydrobenzofuran-2-carbonsäure zu bilden . Die letzten Schritte beinhalten die Umwandlung der Carbonsäure in ihr Säurechlorid unter Verwendung von Thionylchlorid, gefolgt von der Reaktion mit Ethylendiamin in Gegenwart von Trimethylaluminium, um this compound zu erzeugen .
Analyse Chemischer Reaktionen
Efaroxan unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation und Reduktion: This compound kann an Redoxreaktionen beteiligt sein, insbesondere während seiner Synthese, bei der eine katalytische Hydrierung verwendet wird.
Substitution: Die Synthese von this compound beinhaltet nukleophile Substitutionsreaktionen, wie die Reaktion des Säurechlorids mit Ethylendiamin.
Häufige Reagenzien und Bedingungen: Wichtige Reagenzien sind 2-Fluorbenzaldehyd, Ethyl-2-brombutyrat, Palladium auf Kohlenstoff, Natriumhydrid, Thionylchlorid und Ethylendiamin.
Wissenschaftliche Forschungsanwendungen
Efaroxan hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizin: Das Potenzial von this compound als antihyperglykämisches Mittel wird zur Behandlung von Typ-2-Diabetes untersucht.
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch Antagonismus von α2-adrenergen Rezeptoren und Imidazolinrezeptoren aus . Durch die Blockierung dieser Rezeptoren verstärkt this compound die Insulinausschüttung aus pankreatischen Betazellen . Es wirkt auch der durch ATP-abhängige Kaliumkanalöffner induzierten Hemmung der Insulinfreisetzung entgegen . Dieser doppelte Mechanismus trägt zu seinen antihyperglykämischen Eigenschaften bei, wodurch es zu einem potenziellen therapeutischen Mittel bei Typ-2-Diabetes wird .
Wirkmechanismus
Efaroxan exerts its effects primarily through antagonism of α2-adrenergic receptors and imidazoline receptors . By blocking these receptors, this compound enhances insulin secretion from pancreatic beta cells . It also counteracts the inhibition of insulin release induced by ATP-dependent potassium channel openers . This dual mechanism contributes to its antihyperglycaemic properties, making it a potential therapeutic agent for type 2 diabetes .
Vergleich Mit ähnlichen Verbindungen
Efaroxan wird oft mit anderen α2-adrenergen Rezeptorantagonisten und Imidazolinrezeptorantagonisten verglichen, wie z. B. Idazoxan und Fluparoxan . Obwohl all diese Verbindungen ähnliche Rezeptorziele teilen, ist this compound einzigartig in seiner doppelten antagonistischen Aktivität und seinen spezifischen Auswirkungen auf die Insulinausschüttung und die Glukosetoleranz . Dies macht es im Vergleich zu seinen Gegenstücken besonders wertvoll in der Diabetesforschung .
Eigenschaften
IUPAC Name |
2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-6H,2,7-9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATZLMXRALDSJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2O1)C3=NCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045149 | |
| Record name | Efaroxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89197-32-0 | |
| Record name | Efaroxan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89197-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Efaroxan [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089197320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Efaroxan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EFAROXAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G00490L21H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



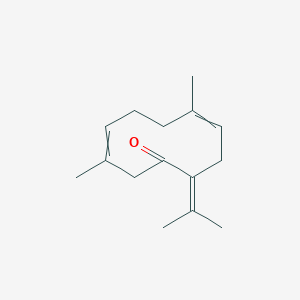
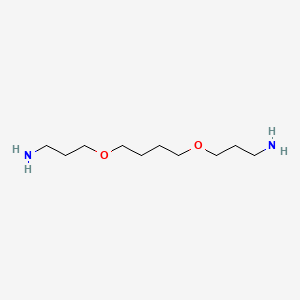
![ethyl N-[8-[[4-(diethylamino)-1,3-dimethyl-butyl]amino]-2,3-diphenyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B1214109.png)
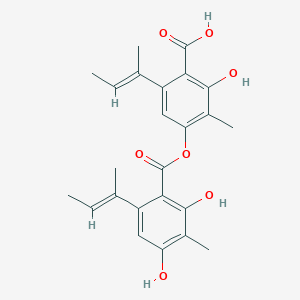


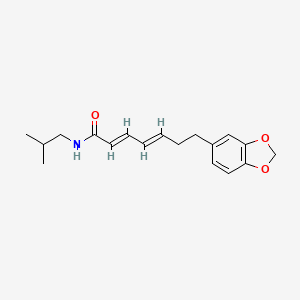
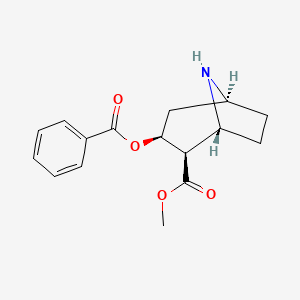
![2-[[3-(1H-benzimidazol-2-yl)-2-pyridinyl]thio]acetic acid methyl ester](/img/structure/B1214117.png)
![5-[[1-oxo-3-(3-oxo-4H-quinoxalin-2-yl)propoxy]methyl]-2-furancarboxylic acid ethyl ester](/img/structure/B1214119.png)
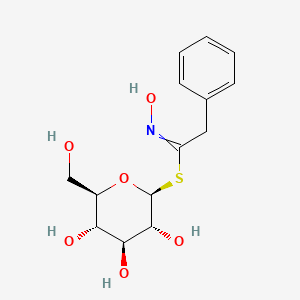
![[(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-Tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B1214122.png)

